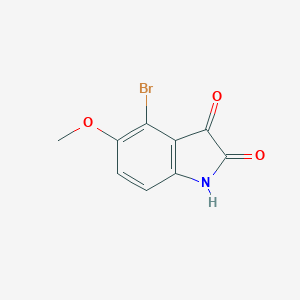








|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8](/[CH:10]=N\O)=[O:9])=[CH:3][CH:2]=1.[OH:13]S(O)(=O)=O.[K+].[Br-:19].C[CH2:21][O:22]C(C)=O.CCCCCC>>[Br:19][C:6]1[C:1]([O:22][CH3:21])=[CH:2][CH:3]=[C:4]2[C:5]=1[C:10](=[O:13])[C:8](=[O:9])[NH:7]2 |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)NC(=O)/C=N\O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Heating at 65°-70° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon completion, the reaction mixture was cooled
|
|
Type
|
ADDITION
|
|
Details
|
added to 80 g of crushed ice
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
CUSTOM
|
|
Details
|
A dark red solid formed
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed free of acid by water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting substance was purified by chromatography on a flash silica column
|
|
Type
|
CUSTOM
|
|
Details
|
which was isolated as a red solid (0.71 g; 25% yield)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C2C(C(NC2=CC=C1OC)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 25% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |